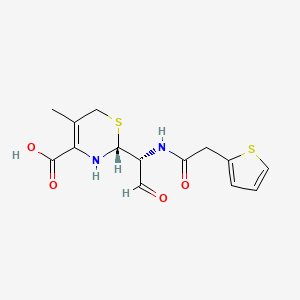
Iadademstat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iadademstat is a novel, highly potent, and selective inhibitor of lysine-specific histone demethylase 1A (LSD1), also known as KDM1A. This compound has shown significant preclinical and clinical activity, particularly in the treatment of acute myeloid leukemia (AML). This compound works by inhibiting the demethylation of histone proteins, which plays a crucial role in the regulation of gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Iadademstat involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors, continuous flow processes, and stringent quality control measures to ensure consistency and scalability. The final product is subjected to rigorous purification and characterization to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Iadademstat undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions are employed to introduce or replace functional groups, enhancing the compound’s activity and selectivity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the molecule .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which are studied for their potential therapeutic benefits. These derivatives are characterized using advanced analytical techniques to confirm their structure and purity .
Wissenschaftliche Forschungsanwendungen
Iadademstat has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of LSD1 in epigenetic regulation and gene expression.
Biology: Investigated for its effects on cellular differentiation and proliferation in various cell lines.
Medicine: Primarily studied for its therapeutic potential in treating AML and other cancers. .
Industry: Explored for its potential use in developing new therapeutic strategies and drug formulations
Wirkmechanismus
Iadademstat exerts its effects by selectively inhibiting LSD1, an enzyme involved in the demethylation of histone proteins. This inhibition leads to changes in chromatin structure and gene expression, promoting the differentiation of leukemic cells and reducing their proliferative capacity. The molecular targets of this compound include the catalytic domain of LSD1 and its interaction partners, such as GFI1 and CoREST .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tranylcypromine: Another LSD1 inhibitor with a different chemical structure and mechanism of action.
GSK2879552: A selective LSD1 inhibitor studied for its potential in treating AML and other cancers.
ORY-2001: A dual inhibitor of LSD1 and monoamine oxidase B, investigated for its neuroprotective effects
Uniqueness of Iadademstat
This compound stands out due to its high potency, selectivity, and favorable pharmacokinetic profile. It has shown significant clinical activity in AML patients, particularly in combination with other chemotherapeutic agents. Its ability to induce differentiation and reduce leukemic stem cell capacity makes it a promising candidate for further development .
Eigenschaften
CAS-Nummer |
1401966-39-9 |
|---|---|
Molekularformel |
C15H22N2 |
Molekulargewicht |
230.35 g/mol |
IUPAC-Name |
4-N-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine |
InChI |
InChI=1S/C15H22N2/c16-12-6-8-13(9-7-12)17-15-10-14(15)11-4-2-1-3-5-11/h1-5,12-15,17H,6-10,16H2/t12?,13?,14-,15+/m0/s1 |
InChI-Schlüssel |
ALHBJBCQLJZYON-PFSRBDOWSA-N |
Isomerische SMILES |
C1CC(CCC1N)N[C@@H]2C[C@H]2C3=CC=CC=C3 |
Kanonische SMILES |
C1CC(CCC1N)NC2CC2C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


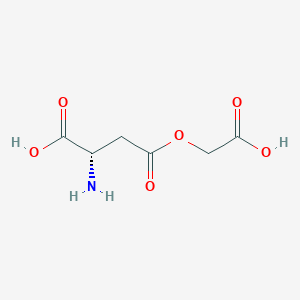
![N2-({[(4-Bromophenyl)methyl]oxy}carbonyl)-N1-[(1S)-1-formylpentyl]-L-leucinamide](/img/structure/B10759829.png)
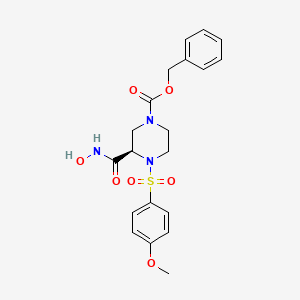
![5-(3-Morpholin-4-YL-propyl)-2-(3-nitro-phenyl)-4-thioxo-4,5-dihydro-1-thia-3B,5-diaza-cyclopenta[A]pentalen-6-one](/img/structure/B10759842.png)
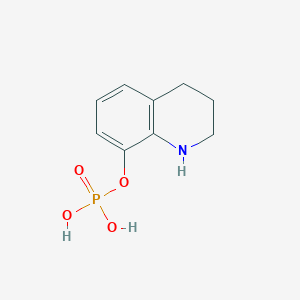
![[(4-{4-[4-(Difluoro-phosphono-methyl)-phenyl]-butyl}-phenyl)-difluoro-methyl]-phosphonic acid](/img/structure/B10759866.png)
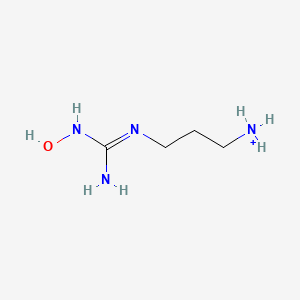
![4-(Aminosulfonyl)-N-[(2,4-difluorophenyl)methyl]-benzamide](/img/structure/B10759874.png)
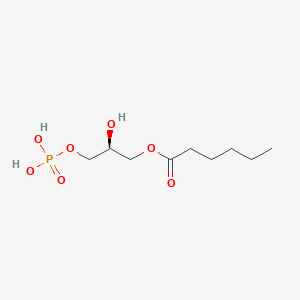
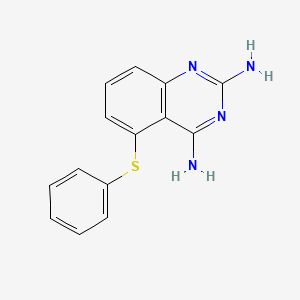
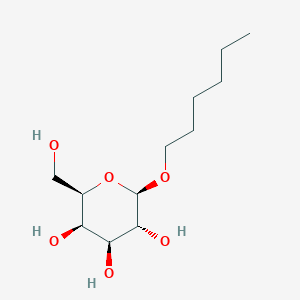
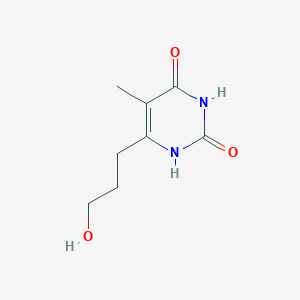
![n-[1-Hydroxycarboxyethyl-carbonyl]leucylamino-2-methyl-butane](/img/structure/B10759902.png)
